ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and an aromatic ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate typically involves the esterification of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Reduction of the nitro group: Amino derivatives.
Hydrolysis of the ester group: 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and ethanol.
Electrophilic aromatic substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. The nitro group can undergo reduction to form amino derivatives, which may interact with biological molecules through hydrogen bonding and other interactions.
Comparison with Similar Compounds
- Ethyl 2-methyl-2-(3-nitrophenoxy)propanoate
- Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate
- Ethyl 2-methyl-2-(3-methylphenoxy)propanoate
Comparison: Ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which can influence its reactivity and interactions. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-12(15)13(3,4)19-10-6-7-11(14(16)17)9(2)8-10/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJOEMNXIBNMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.